molecular formula C8H9NO B13505226 2-Amino-2-phenylacetaldehyde CAS No. 774227-61-1

2-Amino-2-phenylacetaldehyde

Cat. No.: B13505226
CAS No.: 774227-61-1
M. Wt: 135.16 g/mol
InChI Key: PCRFFXYXNNSCDH-UHFFFAOYSA-N
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Description

2-Amino-2-phenylacetaldehyde is an organic compound that features both an amino group and an aldehyde group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-phenylacetaldehyde can be synthesized through several methods. One common approach involves the reductive amination of phenylacetaldehyde with ammonia or primary amines. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst like nickel .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the reductive amination process can be optimized for large-scale production by using continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-phenylacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-phenylacetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of fragrances and polymers

Mechanism of Action

The mechanism of action of 2-Amino-2-phenylacetaldehyde involves its reactivity with various biological molecules. The amino group can form Schiff bases with carbonyl compounds, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can affect molecular targets and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-phenylacetaldehyde is unique due to the presence of both an amino group and an aldehyde group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and various applications .

Properties

IUPAC Name

2-amino-2-phenylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRFFXYXNNSCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311398
Record name α-Aminobenzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774227-61-1
Record name α-Aminobenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774227-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Aminobenzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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